molecular formula C12H11FN2O2 B1285009 Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate CAS No. 955328-46-8

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Cat. No. B1285009
M. Wt: 234.23 g/mol
InChI Key: VEQPOVUAOUJZIU-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is a compound that belongs to the quinolone family, which is known for its broad spectrum of biological activities. Quinolones are a class of synthetic antibacterial agents that have been widely studied for their potential in treating various infections and diseases. The compound is structurally related to several other quinolone derivatives that have been synthesized and evaluated for their biological properties.

Synthesis Analysis

The synthesis of quinolone derivatives often involves multi-step reactions starting from simple precursors. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been reported, which starts from commercially available 2-aminobenzoic acids. The first step involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Similarly, novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives have been prepared through a multistep synthesis, with a key step being the formation of the C-7 fatty amide derivative . These methods demonstrate the versatility and adaptability of quinolone synthesis, which can be tailored to introduce various functional groups, such as amino and fluoro substituents, at specific positions on the quinolone core.

Molecular Structure Analysis

The molecular structure of quinolone derivatives can be elucidated using various analytical techniques. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction. This compound crystallizes in the orthorhombic space group and features an intramolecular N–H…O hydrogen bond, which contributes to the stability of the molecule . Such structural analyses are crucial for understanding the conformation and potential interactions of quinolone derivatives, including ethyl 4-amino-8-fluoroquinoline-3-carboxylate.

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions that modify their structure and biological properties. For instance, the synthesis of some ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates involved chemical reduction and consecutive nucleophilic addition and cyclocondensation reactions . These reactions are site-selective and yield compounds with specific substituents, which can significantly influence the activity of the quinolone derivatives. Understanding these reactions is essential for the rational design of new quinolone-based drugs with improved efficacy and reduced side effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives can be characterized using spectroscopic methods. An NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provided detailed information on the 1H, 13C, and 19F NMR spectra of these compounds. Chemical shifts and coupling constants were reported, which are valuable for the identification and structural analysis of quinolone derivatives . These properties are influenced by the presence of substituents such as fluorine, which can affect the electronic environment of the molecule and its interaction with biological targets.

properties

IUPAC Name

ethyl 4-amino-8-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQPOVUAOUJZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588698
Record name Ethyl 4-amino-8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

CAS RN

955328-46-8
Record name Ethyl 4-amino-8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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